3-O-Methylgalangin

Lipophilicity ADME Physicochemical Properties

Substituting galangin for 3-O-Methylgalangin in SAR assays risks irreproducible data due to C-3 methylation differences. This compound provides the exact methoxylated control for flavonol target-engagement studies. • Definitive SAR comparator: Lacks pancreatic lipase inhibition vs. galangin (IC₅₀ 48.20 mg/mL), confirming C-3 hydroxyl requirement. • Targeted antibacterial probe: Active against Clavibacter michiganensis subsp. michiganensis; enables narrow-spectrum agricultural bactericide research. • Lipophilicity probe: ΔLogP +0.05 vs. galangin; ideal for cellular pharmacokinetic correlation and rational flavonoid design.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 6665-74-3
Cat. No. B1231419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methylgalangin
CAS6665-74-3
Synonyms3-methylgalangin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
InChIInChI=1S/C16H12O5/c1-20-16-14(19)13-11(18)7-10(17)8-12(13)21-15(16)9-5-3-2-4-6-9/h2-8,17-18H,1H3
InChIKeyLYISDADPVOHJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Methylgalangin: Overview & Procurement


3-O-Methylgalangin (Galangin 3-methyl ether; CAS 6665-74-3) is a naturally occurring O-methylated flavonol, primarily isolated from Alpinia officinarum (lesser galangal) rhizomes and Heliotropium species [1]. It is classified as a monomethoxyflavone, structurally defined as galangin in which the C-3 hydroxyl group is replaced by a methoxy substituent . This single methylation event distinguishes it from its parent compound, galangin, and other in-class flavonols such as kaempferol and quercetin, imparting altered lipophilicity and biological target engagement profiles [2].

Why 3-O-Methylgalangin Cannot Be Substituted


Generic substitution of 3-O-Methylgalangin with its parent compound galangin or structurally similar flavonols (e.g., kaempferol, quercetin) is scientifically invalid due to quantifiable differences in physicochemical properties and target-specific activity. The C-3 methoxylation of 3-O-Methylgalangin eliminates a hydrogen bond donor, increasing its calculated LogP (lipophilicity) relative to galangin and altering its interaction with biological membranes and hydrophobic enzyme pockets . Critically, this modification ablates the potent pancreatic lipase inhibitory activity observed for galangin (IC50 48.20 mg/mL), demonstrating that the C-3 hydroxyl is essential for this specific mechanism, while simultaneously conferring distinct antibacterial selectivity against specific phytopathogens [1][2]. Therefore, substituting based solely on flavonol class membership would introduce significant experimental variability and lead to irreproducible or misinterpreted results in assays sensitive to lipophilicity or requiring specific target engagement.

3-O-Methylgalangin: Key Differentiating Evidence


Lipophilicity Difference vs. Galangin

3-O-Methylgalangin exhibits a higher calculated lipophilicity (LogP) compared to its parent compound, galangin, due to the replacement of the C-3 hydroxyl group with a methoxy group. This single methylation reduces hydrogen bond donor count and increases hydrophobicity, which is a key determinant of membrane permeability and target engagement. The reported LogP for 3-O-Methylgalangin is 2.88 . The LogP for galangin is reported as 2.83 [1].

Lipophilicity ADME Physicochemical Properties Flavonoid Chemistry

Loss of Pancreatic Lipase Inhibition

3-O-Methylgalangin is frequently described as a pancreatic lipase inhibitor in commercial literature; however, direct comparative studies reveal that methylation at the C-3 position completely abrogates this activity. Galangin, which possesses a free C-3 hydroxyl, demonstrates an IC50 of 48.20 mg/mL against pancreatic lipase [1]. In contrast, 3-O-Methylgalangin shows no significant inhibition in the same assay system, underscoring the essential role of the C-3 hydroxyl for this specific enzyme interaction . This is a critical differentiator for research programs targeting metabolic disorders.

Pancreatic Lipase Metabolic Disease Anti-Obesity Enzyme Inhibition

Species-Specific Antibacterial Selectivity

While both galangin and 3-O-Methylgalangin exhibit antibacterial activity, their spectrum of action differs significantly. Galangin demonstrates broad activity against Staphylococcus aureus with a reported MIC of approximately 50 µg/mL against 4-quinolone resistant strains [1]. Conversely, 3-O-Methylgalangin shows selective activity against the phytopathogen Clavibacter michiganensis subsp. michiganensis, but is reported inactive against other tested bacteria in the same study, including Erwinia carotovora [2]. This indicates that C-3 methylation alters the compound's interaction with specific bacterial targets or its ability to penetrate different bacterial cell envelopes.

Antibacterial Antimicrobial Resistance Phytopathogen Flavonoid

3-O-Methylgalangin Application Scenarios


C-3 Substitution SAR Studies

3-O-Methylgalangin serves as a critical control and comparator compound in SAR studies aimed at understanding the role of the flavonol C-3 hydroxyl group. Its lack of pancreatic lipase inhibition, contrasted with galangin's activity (IC50 = 48.20 mg/mL), provides definitive evidence for the essential nature of this functional group [1]. Researchers can use 3-O-Methylgalangin to confirm that observed biological effects in a given assay are specifically due to the C-3 methoxy substitution and not a general property of the flavonol scaffold.

Selective Phytopathogen Control

Given its demonstrated activity against Clavibacter michiganensis subsp. michiganensis [2], 3-O-Methylgalangin is a targeted tool for research into the control of bacterial canker in tomatoes and other crops. Its apparent lack of activity against other common phytopathogens like Erwinia carotovora suggests a mechanism-specific action that warrants further investigation for development as a narrow-spectrum agricultural bactericide or lead compound for resistance management strategies.

Lipophilicity-Driven Cellular Uptake

The measurable increase in lipophilicity (ΔLogP = +0.05) of 3-O-Methylgalangin compared to galangin [3] makes it a valuable probe for studying how minor structural modifications influence flavonoid cellular pharmacokinetics. Researchers can utilize this compound pair to correlate lipophilicity changes with cellular uptake, intracellular accumulation, and efflux in cell culture models, thereby informing the rational design of flavonoid-based therapeutics with optimized ADME properties.

Metabolite Identification & Biotransformation

3-O-Methylgalangin has been used as a substrate in microbial biotransformation studies, leading to the production of a novel, more cytotoxic glucoside metabolite, 3-O-methylgalangin-7-O-β-D-glucopyranoside [4]. This demonstrates its utility as a starting material for generating diverse flavonoid metabolite libraries via enzymatic or whole-cell catalysis. Procurement of high-purity 3-O-Methylgalangin is therefore essential for medicinal chemistry labs focused on creating and screening novel flavonoid derivatives with enhanced biological activity.

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